XEN445

Endothelial Lipase Inhibition Enzymatic Potency HDL Metabolism

Select XEN445 to isolate endothelial lipase (EL)–dependent mechanisms without confounding LPL or HL activity—its >20-fold selectivity window is essential for reproducible metabolic phenotyping. Orally bioavailable with validated in vivo HDLc elevation (30% in wild-type mice) and emerging TNBC efficacy. Standard research quantities ship globally under ambient conditions; ≥98% HPLC purity ensures batch-to-batch consistency for chronic-dosing protocols.

Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
Cat. No. B611842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXEN445
SynonymsXEN445;  XEN 445;  XEN-445
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
InChIKeyNBGRERFNOKZQLO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XEN445: A Potent and Selective Endothelial Lipase Inhibitor for Cardiovascular and Oncology Research Procurement


XEN445 (CAS 1515856-92-4) is a small-molecule anthranilic acid derivative developed as a potent and selective endothelial lipase (EL) inhibitor with an IC50 of 0.237 μM against human EL [1]. It belongs to a novel class of EL inhibitors and demonstrates favorable ADME and PK properties, alongside validated in vivo efficacy in elevating plasma HDL-cholesterol (HDLc) concentrations [1]. XEN445 exhibits high selectivity over the related triglyceride lipase family members lipoprotein lipase (LPL) and hepatic lipase (HL), with IC50 values of 20 μM and 9.5 μM, respectively [1].

Why Generic Substitution of XEN445 with Other Lipase Inhibitors Is Scientifically Unjustified


Endothelial lipase (EL) shares significant structural homology with other triglyceride lipase family members, including hepatic lipase (HL) and lipoprotein lipase (LPL). However, their distinct physiological roles in lipid metabolism—EL preferentially hydrolyzes HDL-associated phospholipids, while LPL primarily hydrolyzes triglycerides in ApoB-containing particles and HL hydrolyzes both triglycerides and phospholipids across all lipoprotein classes [1]—render non-selective inhibition problematic for experimental interpretation. Generic substitution with a less selective lipase inhibitor would confound results by simultaneously modulating multiple enzymatic pathways, obscuring EL-specific phenotypic effects. XEN445's >20-fold selectivity window over LPL and HL provides the necessary target specificity to isolate EL-dependent mechanisms, a prerequisite for reproducible and interpretable scientific outcomes [1].

XEN445 Comparative Performance Data: Quantified Differentiation Against Closest Analogs and In-Class Candidates


XEN445 Inhibits Human Endothelial Lipase with an IC50 of 0.237 μM, Demonstrating Sub-Micromolar Potency

XEN445 potently inhibits recombinant human endothelial lipase (EL) with an IC50 value of 0.237 μM in a cell-free enzymatic assay [1]. This potency is maintained in a cellular context, exhibiting an IC50 of 0.25 μM against EL expressed in HEK cells [1].

Endothelial Lipase Inhibition Enzymatic Potency HDL Metabolism

XEN445 Exhibits >20-Fold Selectivity for Endothelial Lipase Over Hepatic Lipase and Lipoprotein Lipase

XEN445 demonstrates high selectivity for endothelial lipase (EL) over the closely related hepatic lipase (HL) and lipoprotein lipase (LPL). The IC50 values for HL and LPL are 9.5 μM and 20 μM, respectively, compared to 0.237 μM for EL [1].

Target Selectivity Triglyceride Lipase Family Off-Target Profiling

XEN445 Elevates Plasma HDL-Cholesterol by 30% After 9 Days of Oral Dosing in Wild-Type Mice

Oral administration of XEN445 at 30 mg/kg to wild-type C57BL/6 mice resulted in a significant elevation of plasma HDL-cholesterol (HDLc) concentrations. A 16% increase was observed after 3 days of dosing, and a 30% increase was achieved after 9 days of dosing [1].

In Vivo Efficacy HDL-Cholesterol Modulation Dyslipidemia Research

XEN445 Exhibits Favorable ADME and Pharmacokinetic Properties Supporting Oral Bioavailability

XEN445 demonstrates good absorption, distribution, metabolism, and excretion (ADME) properties and favorable pharmacokinetic (PK) parameters, including high oral bioavailability and low clearance in mice [1]. These properties are essential for achieving sustained target engagement and robust pharmacodynamic responses in vivo [1].

ADME Pharmacokinetics Oral Bioavailability

Optimal Research and Preclinical Application Scenarios for XEN445 in Cardiovascular and Cancer Biology


Investigating Endothelial Lipase-Dependent HDL Metabolism and Atheroprotection

XEN445 is ideally suited for in vivo studies examining the mechanistic role of endothelial lipase in HDL metabolism and reverse cholesterol transport. Its ability to elevate plasma HDLc by 30% after 9 days of oral dosing in wild-type mice provides a robust pharmacodynamic readout for evaluating EL inhibition as a therapeutic strategy for atherosclerosis and dyslipidemia [1].

Functional Dissection of Triglyceride Lipase Family Members in Lipid Homeostasis

The high selectivity of XEN445 for EL over HL and LPL (>40-fold) makes it an essential tool for dissecting the distinct physiological contributions of each lipase family member. Researchers can use XEN445 to specifically ablate EL activity while leaving HL and LPL functions intact, enabling unambiguous interpretation of EL-specific phenotypes in complex metabolic models [1].

Evaluating EL Inhibition in Oncology Models, Including Triple-Negative Breast Cancer

Emerging evidence implicates EL (LIPG) in the progression of triple-negative breast cancer (TNBC). XEN445 has been shown to inhibit the proliferation of LIPG-expressing TNBC cells and suppress cancer stem cell self-renewal in vitro, as well as TNBC tumor formation in vivo [2]. Its favorable PK profile and oral bioavailability make it a practical tool for chronic dosing in oncology xenograft and syngeneic tumor models.

Quote Request

Request a Quote for XEN445

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.